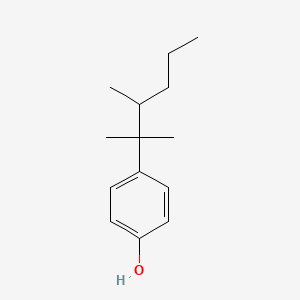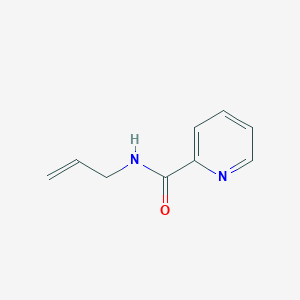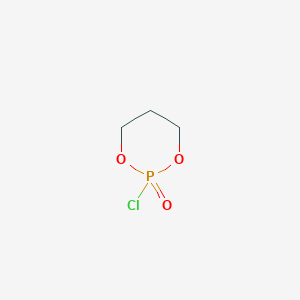
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide
Vue d'ensemble
Description
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, also referred to as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP), is a highly reactive and stable compound . It is a cyclic chlorophosphate reagent .
Synthesis Analysis
DMOCP can be prepared by reacting phosphorous oxychloride (in dry toluene) with 2,2-dimethyl-1,3-propane diol and triethyl amine .Molecular Structure Analysis
The molecular formula of DMOCP is C5H10ClO3P . The InChI key is VZMUCIBBVMLEKC-UHFFFAOYSA-N .Chemical Reactions Analysis
DMOCP has been employed as a catalyst in the synthesis of numerous organic compounds, including 1,2-dihydro-2-oxo-1H-benzimidazole and 2-amino-4-methyl-4H-chromene . It is used in esterification reactions for cyclic phosphate synthesis and also reacts with phenyl grignard reagents .Physical And Chemical Properties Analysis
DMOCP is a solid substance with a melting point of 97-102 °C (lit.) . It has a density of 1.55 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.45 (lit.) .Applications De Recherche Scientifique
Conformation and Geometry
Research on substituted 1,3,2-dioxaphosphorinane-2-oxides and -2-sulfides explores their ring conformation and the orientation of the P=O/P=S bond. The study of geometrical parameters across different compounds reveals systematic class differences influenced by the anomeric effect, particularly the n π (O)—α * (P-axial substituent) interaction. This interaction helps rationalize conformational preferences and geometric details, comparing mean experimental geometries to ab initio calculated geometries for conformers (Nuffel, Alsenoy, Lenstra, & Geise, 1984).
Solubility and Thermal Stability
The solubility of 1,3,2-dioxaphosphorinane derivatives in various solvents and their thermal stability have been measured, providing insights into the physical properties of these compounds. These studies utilize methods like nuclear magnetic resonance, infrared spectroscopy, and mass spectroscopy for structural characterization, alongside thermogravimetric analysis for thermal stability (Guo, Fan, Yun, & Chen, 2013).
Synthesis and Spectral Characterization
Synthesis routes for 1,3,2-dioxaphosphorinane derivatives and their spectral characterization through IR, NMR, and mass spectrometry have been developed. These studies detail the steps involved in the esterification process and the resulting heterocyclic molecules' structural attributes. Mass spectra analysis provides insights into the principal fragmentation pathways and the effects of electron-impact decompositions (Kwon & Oh, 1981).
Vibrational Spectra and Anomeric Effects
Investigations into the vibrational infrared and Raman spectra of 1,3,2-dioxaphosphorinane derivatives, comparing theoretical spectra with experimental counterparts, shed light on the anomeric effect and its influence on molecular structure. Such studies use DFT/B3LYP and ab initio methods, contributing to the understanding of the conformational equilibrium and molecular vibrations (Badawi & Förner, 2011).
Synthesis and Antimicrobial Activity
Research on the synthesis of 1,3,2-dioxaphosphorinane-2-yl-amino carboxylates and their antimicrobial activity explores the potential biomedical applications of these compounds. The synthesis involves a two-step process, resulting in compounds with moderate antimicrobial properties, highlighting the relevance of these derivatives in developing new antimicrobial agents (Babu, Prasad, Reddy, & Raju, 2008).
Mécanisme D'action
DMOCP acts as a Lewis acid catalyst, playing a vital role in forming covalent bonds between substrates. By acting as a proton acceptor, it enables the creation of a covalent bond between two molecules by accepting a proton from one molecule and donating it to another. Additionally, it acts as an electron donor, promoting the formation of covalent bonds between molecules by donating an electron to one molecule and accepting an electron from another .
Safety and Hazards
DMOCP is classified as a dangerous good for transport and may be subject to additional shipping charges . It is corrosive (GHS05) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO3P/c4-8(5)6-2-1-3-7-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLUGFQIEIXIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447141 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
CAS RN |
872-99-1 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






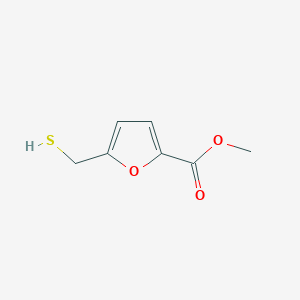


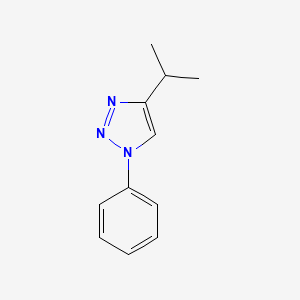
![S-[3-(benzylamino)-2-methyl-3-oxopropyl] ethanethioate](/img/structure/B1660945.png)
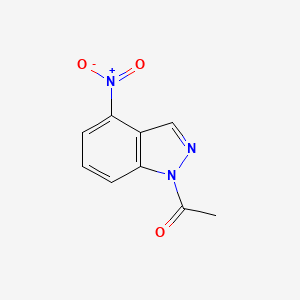

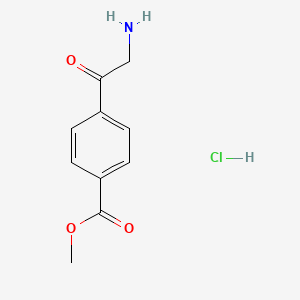
![2-[(E)-(4-Hydroxy-3-methoxyphenyl)methylideneamino]guanidine](/img/structure/B1660951.png)
